2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9298133
InChI: InChI=1S/C16H14N2O2/c1-11-4-5-15-14(7-11)12(10-20-15)8-16(19)18-13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,18,19)
SMILES: CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide

CAS No.:

Cat. No.: VC9298133

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide -

Specification

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide
Standard InChI InChI=1S/C16H14N2O2/c1-11-4-5-15-14(7-11)12(10-20-15)8-16(19)18-13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,18,19)
Standard InChI Key DNJUODCIVOJECG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3

Introduction

2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide is a complex organic compound that combines benzofuran and pyridine rings with an acetamide linkage. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and structural properties.

Synthesis

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide typically involves multiple steps, including the formation of the benzofuran ring and its subsequent coupling with pyridine via an amide bond. Common methods involve the use of palladium-catalyzed cross-coupling reactions or direct amide formation using coupling reagents.

Biological Activity

Research into the biological activity of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide is ongoing, with potential applications in drug development. The compound's structure suggests it could interact with various biological targets, including enzymes and receptors.

Potential Targets

  • Enzyme Inhibition: The compound's structure may allow it to act as an inhibitor for certain enzymes involved in disease pathways.

  • Receptor Binding: Its ability to bind to specific receptors could modulate signaling pathways relevant to therapeutic applications.

In Vitro and In Vivo Studies

While specific data on this compound is limited, similar compounds have shown promising results in in vitro assays for enzyme inhibition and receptor binding. In vivo studies would be necessary to assess its pharmacokinetics, efficacy, and safety.

Applications and Future Directions

The potential applications of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide span several fields:

Pharmaceutical Applications

  • Drug Development: Its structure suggests potential as a lead compound for developing drugs targeting specific biological pathways.

  • Biological Screening: It could be used in high-throughput screening assays to identify novel biological activities.

Materials Science

  • Optoelectronic Materials: The compound's aromatic rings may contribute to optoelectronic properties, making it suitable for materials applications.

Future Research Directions

  • Synthetic Methodology: Improving synthesis efficiency and yield.

  • Biological Profiling: Comprehensive in vitro and in vivo studies to elucidate its biological activity.

  • Materials Applications: Exploring its potential in optoelectronic devices.

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